3-Phenanthreneacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
84306-76-3 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-phenanthren-3-ylacetic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9H,10H2,(H,17,18) |
InChI Key |
ZLXFMMQQGQQKFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
Other CAS No. |
84306-76-3 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Phenanthreneacetic Acid and Its Functionalized Analogues
Direct Synthesis Methodologies for 3-Phenanthreneacetic Acid
The direct and efficient synthesis of this compound is a key challenge that can be addressed through several innovative routes. These methodologies often involve the construction of the phenanthrene (B1679779) core with a suitably placed functional group that can be readily converted to the acetic acid moiety.
Novel Synthetic Routes and Reaction Conditions
Traditional methods for phenanthrene synthesis, such as the Haworth and Bardhan-Sengupta syntheses, provide a foundational approach to constructing the tricyclic aromatic system. These methods can be adapted to yield precursors for this compound. For instance, the Haworth synthesis, which involves the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride, can be strategically employed to introduce a four-carbon chain that, after cyclization and aromatization, can lead to a phenanthrene derivative functionalized at the desired position for conversion to the acetic acid.
More contemporary approaches leverage transition-metal-catalyzed cross-coupling reactions. A notable strategy involves the Heck reaction of a 3-halophenanthrene, such as 3-bromophenanthrene (B1266452), with acrylic acid or its esters. researchgate.net This palladium-catalyzed reaction offers a direct route to introduce the acrylic acid side chain, which can then be reduced to the desired acetic acid. The reaction conditions for the Heck reaction are crucial and can influence the yield and selectivity of the product.
Another powerful technique is the Arndt-Eistert homologation. nih.govresearchgate.net This reaction sequence allows for the one-carbon chain extension of a carboxylic acid. Thus, starting from the more readily accessible 3-phenanthrenecarboxylic acid, one can convert it to the corresponding acid chloride, react it with diazomethane (B1218177) to form a diazoketone, and then induce a Wolff rearrangement in the presence of water to yield this compound. researchgate.net While effective, the use of diazomethane requires special precautions due to its toxicity and explosive nature. Safer alternatives, such as the use of (trimethylsilyl)diazomethane, have been developed.
A further strategy involves the synthesis of (phenanthren-3-yl)acetonitrile, which can be subsequently hydrolyzed to this compound. The nitrile can be introduced via nucleophilic substitution of a 3-(halomethyl)phenanthrene or through palladium-catalyzed cyanation of a suitable phenanthrene derivative.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of this compound, offering milder reaction conditions and improved efficiency. Palladium-catalyzed reactions are particularly prominent. For instance, the palladium-catalyzed direct carboxylation of 3-bromophenanthrene with carbon dioxide presents a highly atom-economical route to 3-phenanthrenecarboxylic acid, a direct precursor for the Arndt-Eistert homologation. nih.gov This method avoids the need for pre-formed organometallic reagents and utilizes a readily available C1 source.
Furthermore, palladium-catalyzed domino reactions have emerged as a powerful tool for the rapid construction of complex phenanthrene derivatives from simple starting materials. acs.org These one-pot sequences can involve multiple bond-forming events, such as C-H activation and annulation, to build the phenanthrene core. By carefully selecting the starting materials and catalytic system, it is possible to introduce a functional group at the 3-position that can be subsequently converted to the acetic acid side chain.
The following table summarizes some of the key catalytic approaches that can be applied to the synthesis of this compound and its precursors.
| Catalytic Reaction | Substrate(s) | Catalyst/Reagents | Product |
| Heck Reaction | 3-Bromophenanthrene, Acrylic Acid | Pd catalyst, base | 3-(2-Carboxyvinyl)phenanthrene |
| Palladium-Catalyzed Carboxylation | 3-Bromophenanthrene, CO2 | Pd catalyst, reducing agent | 3-Phenanthrenecarboxylic Acid |
| Suzuki Coupling | 3-Bromophenanthrene, Acetate equivalent boronic ester | Pd catalyst, base | Precursor to this compound |
Regioselective Functionalization Techniques for Phenanthreneacetic Acid Scaffolds
The ability to selectively introduce functional groups onto the phenanthreneacetic acid scaffold is crucial for developing analogues with tailored properties. The electronic nature of the phenanthrene ring system dictates the positions most susceptible to electrophilic and nucleophilic attack. The 9 and 10 positions are generally the most reactive. However, with appropriate directing groups and reaction conditions, functionalization at other positions, including those on the terminal benzene (B151609) rings, can be achieved.
For the synthesis of this compound derivatives, regioselective functionalization of the phenanthrene core is a key step. If the acetic acid moiety is introduced late in the synthetic sequence, controlling the position of the initial functionalization is paramount. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the phenanthrene ring guides deprotonation and subsequent electrophilic quench to a specific adjacent position. While not directly applicable to the unsubstituted phenanthrene, this strategy can be employed on substituted phenanthrene precursors.
Transition-metal-catalyzed C-H activation has also emerged as a versatile tool for the regioselective functionalization of polycyclic aromatic hydrocarbons. By employing a suitable directing group, it is possible to activate a specific C-H bond and introduce a variety of functional groups. For instance, a carboxylic acid directing group can facilitate palladium-catalyzed C-H arylation at the C8 position of 1-naphthalene carboxylic acid derivatives, a strategy that could be conceptually extended to phenanthrene systems. rsc.org
Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in biological activity. Several strategies can be employed to achieve this, primarily centered around asymmetric catalysis and the use of chiral auxiliaries.
One approach involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a phenanthrene-containing acrylic acid derivative. Chiral transition metal complexes, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can catalyze the enantioselective reduction of the carbon-carbon double bond to establish the chiral center.
Alternatively, the enantioselective synthesis of arylacetic acids can be achieved through the direct alkylation of the corresponding enolates in the presence of a chiral ligand or a chiral base. This method, while powerful, requires careful optimization of reaction conditions to achieve high enantioselectivity.
The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. researchgate.netgoogle.com A chiral auxiliary can be attached to a precursor of this compound, for example, to form a chiral amide. Subsequent diastereoselective reactions, such as alkylation of the enolate, can be performed with high stereocontrol. The auxiliary can then be cleaved to afford the enantiomerically enriched this compound derivative.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. mdpi.comnih.gov Enzymes such as lipases and esterases can be used for the kinetic resolution of racemic esters of this compound, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid while leaving the other enantiomer as the unreacted ester. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound and its derivatives can be made more sustainable by adopting several green strategies.
One of the most impactful green technologies is the use of microwave-assisted synthesis. researchgate.netnih.govajrconline.organton-paar.comnih.govat.ua Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. researchgate.net It can also improve reaction yields and, in some cases, lead to cleaner reactions with fewer byproducts. The Suzuki cross-coupling reaction, a key step in many phenanthrene syntheses, has been shown to be highly efficient under microwave irradiation. nih.gov
The use of sonochemistry, or the application of ultrasound to chemical reactions, is another green technique that can enhance reaction rates and yields. academie-sciences.fr Sonication can promote mass transfer and generate localized high temperatures and pressures, leading to unique reactivity.
The choice of solvent is another critical aspect of green chemistry. Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or supercritical fluids, can significantly reduce the environmental footprint of a synthesis. Furthermore, solvent-free reactions, where the reactants are mixed directly without a solvent, represent an ideal green chemistry scenario.
The following table provides an overview of how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Alternative Energy Sources | Microwave-assisted Heck and Suzuki reactions for C-C bond formation. Sonochemical methods to enhance reaction rates. |
| Use of Safer Solvents | Employing water or ethanol as solvents in cross-coupling reactions. Exploring solvent-free reaction conditions. |
| Catalysis | Utilizing highly efficient and recyclable palladium catalysts. Investigating biocatalytic routes for chiral synthesis. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as direct carboxylation with CO2. |
Elucidation of Biological Activity Mechanisms for 3 Phenanthreneacetic Acid and Its Derivatives
Molecular Interactions and Target Recognition Studies
The biological effects of a compound are fundamentally dictated by its interactions with specific macromolecules in the body. For 3-phenanthreneacetic acid and its analogues, these interactions primarily involve binding to protein receptors and intercalating with nucleic acids.
Ligand-Receptor Binding Affinity Analyses
The initiation of a biological response often begins with the binding of a ligand—a small molecule like this compound—to a protein receptor. nih.gov The strength of this interaction, known as binding affinity, is a critical determinant of the compound's potency. mdpi.com Molecular docking is a computational method used to predict the binding mode and affinity of a ligand within a receptor's binding site. nih.gov
While specific binding affinity data for this compound is not extensively documented in current literature, studies on structurally related compounds provide valuable insights. For instance, N-phenylanthranilic acid derivatives have been shown to bind within the internal cavity of strigolactone (SL) receptors in plants, interacting with highly conserved amino acid residues. nih.gov Similarly, research on amino acid derivatives as bitter taste receptor (T2R) blockers has identified key amino acid residues in transmembrane domains that are crucial for binding. semanticscholar.org In one study, GABA and Nα,Nα-bis(carboxymethyl)-L-lysine (BCML) were identified as competitive inhibitors of the quinine-activated T2R4 receptor, with IC50 values of 3.2 µM and 59 nM, respectively. semanticscholar.org
These studies underscore a common principle: the binding affinity is governed by specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's binding pocket. uri.edu For this compound, the planar phenanthrene (B1679779) ring would likely engage in hydrophobic interactions, while the carboxylic acid group could form hydrogen bonds or ionic interactions with corresponding residues in a receptor. uri.edu The precise binding affinity would depend on the specific topology and chemical environment of the receptor's binding site. frontiersin.org
Table 1: Examples of Ligand-Receptor Binding Data for Related Compounds This table presents data from analogous compounds to illustrate the principles of ligand-receptor binding analysis.
| Compound Class | Receptor | Ligand Example | Binding Parameter (IC50) | Reference |
|---|---|---|---|---|
| Amino Acid Derivatives | Bitter Taste Receptor 4 (T2R4) | GABA | 3.2 µM | semanticscholar.org |
| Amino Acid Derivatives | Bitter Taste Receptor 4 (T2R4) | BCML | 59 nM | semanticscholar.org |
| Betulinic Acid Derivatives | RAR-related Orphan Receptor Gamma (RORγ) | Compound 15 | 0.4 µM | chemrxiv.org |
DNA Intercalation Mechanisms and Associated Biological Outcomes
DNA intercalation is a mode of interaction where a molecule, typically a planar polycyclic aromatic system, inserts itself between the base pairs of the DNA double helix. wikipedia.org This process can lead to significant biological consequences by disrupting DNA replication and transcription, which is a mechanism exploited by several anticancer drugs. wikipedia.orguah.es
The planar, aromatic structure of the phenanthrene core in this compound makes it a potential candidate for DNA intercalation. wikipedia.org Studies on phenanthriplatin (B610081), a platinum-based anticancer agent containing a phenanthridine (B189435) ligand, have demonstrated a two-step DNA binding mechanism. nih.govnih.gov The process begins with a rapid, partial intercalation of the planar phenanthridine ring, which unwinds the DNA, followed by a slower, irreversible covalent binding to a purine (B94841) base. nih.govnih.gov This initial intercalation step is believed to create a robust transition state that facilitates the subsequent covalent bond formation. nih.gov
The ability of a molecule to intercalate is sensitive to its structure. For example, replacing the large phenanthridine ligand in phenanthriplatin with a smaller pyridine (B92270) ring (in a compound called pyriplatin) results in no observed DNA unwinding, indicating the size of the aromatic group is crucial for this interaction. nih.govnih.gov Benzophenanthridine alkaloids, which also possess a polyaromatic nucleus, are known to bind to DNA primarily through intercalation, an activity linked to their anticancer properties. nih.gov The biological outcome of such interactions is the disruption of normal DNA processes, which can inhibit the proliferation of rapidly dividing cells. wikipedia.orgnih.gov
Elucidation of Intracellular Signaling Pathway Modulations by Phenanthreneacetic Acid Analogues
Beyond direct interactions with receptors and DNA, small molecules can exert their effects by modulating complex intracellular signaling pathways. These pathways are networks of proteins that transmit signals from the cell surface to intracellular targets, governing cellular processes like growth, metabolism, and gene expression. nih.govnih.gov
While specific studies on this compound are limited, research on analogous compounds, particularly fatty acids and other carboxylic acids, provides a framework for understanding potential mechanisms. Long-chain fatty acids and their metabolites are known to act as messengers in various signaling pathways. nih.gov For example, oleic acid can influence pathways involving MAPK and PKA. researchgate.net Short-chain fatty acids (SCFAs) have been shown to modulate hepatic glucose and lipid metabolism by activating the AMPK signaling pathway, potentially through interactions with free fatty acid receptors (FFAR2/3). mdpi.com Activation of AMPK can, in turn, influence a host of downstream targets involved in energy metabolism. mdpi.com
In plants, certain organic acids are recognized as plant growth-regulators that interact with hormonal signaling pathways. nih.govncf.edu For instance, auxins, which can be structurally similar to aromatic acetic acids, influence cell elongation and root development by modulating gene transcription. ncf.edu The interaction between various plant hormones and signaling components like receptors and transcription factors creates a "crosstalk" that coordinates complex responses. nih.gov Given its structure as an aromatic acetic acid, it is plausible that this compound or its analogues could modulate similar enzymatic or signaling pathways in various biological systems, although further research is needed to confirm these specific interactions.
Structure-Activity Relationship (SAR) Studies of Phenanthreneacetic Acid Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are responsible for its biological effects. slideshare.net By systematically modifying a chemical structure and observing the resulting changes in activity, researchers can design more potent and selective compounds. nih.gov
Correlations between Structural Motifs and Biological Function
SAR studies correlate specific structural features (motifs) with biological functions. researchgate.net For compounds related to this compound, several key structural elements have been identified as crucial for activity.
Similarly, in the development of 3-phenylcoumarin-based inhibitors from phenylacetic acid derivatives, the nature and position of substituents on the phenyl ring were systematically varied. frontiersin.org This allowed for the mapping of the inhibitor's binding pose within the enzyme's active site, revealing how different functional groups contribute to binding affinity and inhibitory potency. frontiersin.org For phenanthrene compounds themselves, the planarity of the polycyclic system is a key motif for activities like DNA intercalation. nih.govethernet.edu.et The acetic acid side chain provides a crucial point for interaction, often through hydrogen bonding or ionic interactions, and its presence is essential for the specific activities observed in this class of compounds. uri.eduuchicago.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that formalizes the SAR by creating mathematical equations to correlate chemical structure with biological activity. nih.govlongdom.org These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) to predict the activity of new, untested compounds. spu.edu.symdpi.com
The primary advantage of QSAR is its predictive power, which allows medicinal chemists to prioritize the synthesis of analogues that are most likely to have improved activity, thereby saving time and resources. spu.edu.sy A typical QSAR model is expressed as an equation, such as:
log(1/C) = k1(descriptor1) + k2(descriptor2) + ... + constant
where C is the concentration required for a given biological effect, and the descriptors are physicochemical properties. spu.edu.sy
For example, QSAR analysis of diclofenac (B195802) analogues confirmed that lipophilicity and the inter-ring twist angle were the most significant parameters for predicting anti-inflammatory activity. nih.gov In another study on xanthone (B1684191) derivatives, a QSAR model was developed to predict antituberculosis activity, successfully identifying key electronic properties (atomic charges on specific carbons) that correlated with inhibitory concentration. nih.gov Such models, once validated, can be used to screen virtual libraries of compounds or guide the rational design of new derivatives of a lead compound like this compound. researchgate.netnih.gov
Table 2: Key Parameters in QSAR Models for Structurally Related Compounds This table highlights descriptor types used in QSAR studies of analogous compound classes.
| Compound Class | Biological Activity | Key QSAR Descriptors | Reference |
|---|---|---|---|
| 2-Anilinophenylacetic Acids (Diclofenac Analogues) | Anti-inflammatory | Lipophilicity (logP), Angle of twist between phenyl rings | nih.gov |
| Xanthone Derivatives | Antituberculosis | Electronic properties (e.g., partial atomic charges qC1, qC4, qC9) | nih.gov |
| General Anesthetics | Anesthetic Activity | Hydrophobicity (logP, (logP)2) | spu.edu.sy |
Development and Research Applications of 3 Phenanthreneacetic Acid Derivatives
Design and Synthesis of Novel Phenanthrene-Based Compounds for Chemical Biology Probes
The development of chemical probes is essential for interrogating complex biological systems. An effective probe typically consists of a recognition element, a reporter group for detection, and often a reactive group for covalent labeling. mdpi.comrsc.org The phenanthrene (B1679779) moiety, due to its distinct photophysical properties and rigid structure, serves as an excellent scaffold for designing such probes.
The synthesis of these probes often involves modifying the core phenanthrene structure. For instance, phenanthroimidazole derivatives have been developed as promising fluorescent molecules for creating sensors that can detect specific ions. researchgate.net One study reported the design of a 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol (probe-MPIP) conjugate as a selective fluorescent sensor for silver (Ag⁺) and fluoride (B91410) (F⁻) ions. researchgate.net This probe exhibits a "turn-on" fluorescent response, allowing for the quantification of these ions even in real water samples and for live cell imaging. researchgate.net Similarly, a phenanthrene–pyrene-based fluorescent probe (PPI) was synthesized to study interactions with bovine serum albumin (BSA), a key transport protein. acs.org The incorporation of a pyrene (B120774) unit enhances the fluorophore properties, and spectroscopic analysis confirmed the probe's binding within a specific domain of the protein. acs.org
Activity-based protein profiling (ABPP) utilizes probes that covalently bind to the active site of specific enzymes, providing a direct measure of their functional state. acs.orgsiat.ac.cn While direct examples using a 3-phenanthreneacetic acid backbone are emerging, the principles are well-established. Probes are designed with warheads that target enzyme active sites, such as a thioacyllysine for sirtuins, along with reporter tags like alkynes for click chemistry. acs.org The rigid phenanthrene structure can be functionalized to serve as the core recognition element, orienting the reactive and reporter groups for efficient labeling of target proteins within a complex proteome. siat.ac.cn
Fluorescent probes derived from polycyclic aromatic hydrocarbons like phenanthrene are also crucial for bioimaging. nih.gov The intrinsic fluorescence of the phenanthrene core can be modulated by attaching different functional groups, making them sensitive to their local environment. nih.gov For example, probes can be designed to stain specific cellular compartments, such as the nucleus, by incorporating cationic groups that interact with negatively charged DNA. thermofisher.commdpi.com
Table 1: Phenanthrene-Based Chemical and Biological Probes
| Compound/Probe Name | Base Scaffold | Application | Key Finding |
|---|---|---|---|
| Probe-MPIP | Phenanthroimidazole | Fluorescent sensor for Ag⁺ and F⁻ ions | Enables quantification in water samples and live cell imaging. researchgate.net |
| PPI | Phenanthrene-Pyrene | Fluorescent probe for protein binding studies | Binds to bovine serum albumin (BSA), acting as a biomarker. acs.org |
| GSTABP-G / GSTABP-H | General ABPP Structure | Probes for Glutathione S-Transferases (GSTs) | Irreversibly bind to and report on the activity of GST enzymes. acs.org |
Applications in Advanced Materials Research
The unique electronic and photophysical properties of the phenanthrene ring system make its derivatives highly attractive for the development of advanced functional materials.
Integration into Optoelectronic and Conductive Systems
Phenanthrene derivatives are extensively studied for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. academie-sciences.frnih.gov Their rigid, planar structure facilitates π-stacking and efficient charge transport, while their high triplet energies make them suitable as host materials for phosphorescent emitters, particularly for blue OLEDs. osti.govrsc.org
Researchers have synthesized various phenanthrene derivatives, such as those incorporating fused triazole or imidazole (B134444) rings (phenanthro[9,10-d]triazoles and phenanthro[9,10-d]imidazoles), which act as wide-bandgap host materials. osti.govrsc.org These materials can enhance the efficiency and charge transport properties of OLEDs, with some devices achieving high external quantum efficiencies. rsc.org The introduction of cyano groups onto the phenanthrene skeleton has been shown to increase electron affinity, making these derivatives good candidates for electron-injection and hole-blocking layers in OLEDs. academie-sciences.frresearchgate.net The carboxylic acid moiety of this compound provides a convenient anchor point for attaching the phenanthrene unit to other components in a device or for polymerization.
The development of conductive polymers often involves incorporating aromatic units into a polymer backbone. sigmaaldrich.combridgew.edu The acetic acid group on this compound can be used in polycondensation reactions to create polyesters or polyamides containing the phenanthrene unit. For example, research on thiophene-based polymers has shown that incorporating a carboxylic acid group can create an efficient photosensitizer for solar cells. azom.com Similar strategies could be applied to phenanthreneacetic acid to develop novel conductive or semi-conductive polymers for various electronic applications. azom.commdpi.com
Development as Molecular Switches and Sensors
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or chemical analytes. The rigid structure of phenanthrene makes it an excellent component for such systems. researcher.life Photochromic materials based on diarylethenes have been integrated with a dibenzo[c,g]phenanthrene (a nih.govhelicene) core. researcher.life These molecules exhibit reversible color changes upon irradiation with specific wavelengths of light, demonstrating their potential for use in optical data storage and molecular electronics. researcher.liferesearchgate.net
The inherent fluorescence of the phenanthrene scaffold is a key feature in the design of molecular sensors. wku.edu By attaching specific receptor units to the phenanthrene core, its fluorescence can be modulated (quenched or enhanced) upon binding to a target analyte. This principle has been used to create phenanthroimidazole-based fluorescent sensors that selectively detect metal ions like Ag⁺ or anions like F⁻. researchgate.net The design often relies on mechanisms like photoinduced electron transfer (PET), where the binding event alters the electronic properties of the system and, consequently, its fluorescence output. wku.edu The carboxylic acid group of this compound can serve as a binding site for cations or as a linker to attach other recognition motifs.
Table 2: Phenanthrene Derivatives in Advanced Materials
| Compound Class | Application | Mechanism/Key Feature |
|---|---|---|
| Phenanthro[9,10-d]triazoles/imidazoles | OLED Host Materials | High triplet energy, good charge transport. osti.govrsc.org |
| Cyanophenanthrenes | OLED Electron-Injection Layers | High electron affinity due to cyano groups. academie-sciences.frresearchgate.net |
| Diaryl nih.govhelicenes | Photochromic Molecular Switches | Reversible photochemical ring-opening/closing reaction. researcher.life |
Exploration in Asymmetric Catalysis and Chiral Recognition Systems
The development of chiral ligands and catalysts is fundamental to asymmetric synthesis, which aims to produce single enantiomers of chiral molecules. The rigid and sterically defined structure of phenanthrene makes it a valuable scaffold for creating chiral environments. While 1,10-phenanthroline (B135089) is a more common ligand core, derivatives of phenanthrene itself have shown significant promise. researchgate.net
A notable example is the class of "vaulted biaryl" ligands, such as VAPOL (vaulted 3,3'-biphenanthrol). sigmaaldrich.com VAPOL and its derivatives have proven to be highly effective ligands in a range of catalytic asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and aziridinations, often providing higher yields and enantioselectivities than the more common BINOL-based ligands. sigmaaldrich.com The phosphoric acid derivative of VAPOL has also been used as a chiral Brønsted acid catalyst. sigmaaldrich.com More recently, novel chiral phenanthroline-potassium catalysts have been developed for the dynamic kinetic resolution of biaryl lactams, enabling the synthesis of unnatural axially chiral amino acid derivatives. researchgate.net
The synthesis of helically chiral molecules, such as helicenes, is another area where phenanthrene derivatives are crucial. Organocatalytic methods have been developed for the enantioselective synthesis of rsc.orgcarbohelicenes through the amination of 2-hydroxybenzo[c]phenanthrene derivatives. nih.gov These strategies allow for the precise control of helical chirality.
In the field of chiral recognition, the objective is to differentiate between enantiomers. mdpi.com Systems for chiral recognition can be built using phenanthrene scaffolds to create specific binding pockets. For instance, metal-organic frameworks (MOFs) incorporating chiral ligands can be used to separate enantiomers. While not directly using this compound, the principles demonstrate the utility of rigid chiral building blocks. The distinct three-dimensional structure of phenanthrene-based hosts allows for selective non-covalent interactions with one enantiomer of a guest molecule over the other.
Role in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The structure of this compound, with its large, hydrophobic phenanthrene core and a hydrophilic carboxylic acid group, makes it an ideal amphiphilic building block for self-assembly. core.ac.uk
This amphiphilicity drives the molecules to organize in solution to minimize unfavorable interactions. In aqueous media, the hydrophobic phenanthrene units can aggregate to avoid contact with water, while the polar carboxylic acid groups remain exposed to the solvent. This process can lead to the formation of various supramolecular structures, such as fibers, vesicles, or extended networks. core.ac.uk
A key application of such self-assembling molecules is the formation of supramolecular gels. researchgate.net Organogels are formed in non-polar organic solvents, while hydrogels are formed in water. core.ac.ukpjmhsonline.com Derivatives of phenanthrene can act as low-molecular-weight gelators, creating entangled networks of fibers that immobilize the solvent, forming a gel. researchgate.netacs.org The properties of these gels can be tuned by modifying the chemical structure of the gelator. The π-π interactions between the phenanthrene rings are often a major driving force for the self-assembly process, leading to the formation of fibrous structures. acs.org The carboxylic acid group can participate in hydrogen bonding, further stabilizing the assembled network. These soft materials have potential applications in areas like controlled release and as scaffolds for other functional components. mdpi.comacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol (probe-MPIP) |
| Phenanthrene-Pyrene based fluorescent probe (PPI) |
| Glutathione S-Transferase Activity-Based Probe (GSTABP-G / GSTABP-H) |
| Lucifer Yellow |
| Phenanthro[9,10-d]triazole |
| Phenanthro[9,10-d]imidazole |
| Cyanophenanthrene |
| Diaryl nih.govhelicene |
| Vaulted 3,3'-biphenanthrol (VAPOL) |
| 2-hydroxybenzo[c]phenanthrene |
| 1,10-phenanthroline |
Sophisticated Analytical Methodologies for 3 Phenanthreneacetic Acid Research
Chromatographic Separations and Detection Techniques
Chromatography is a cornerstone for the analysis of 3-Phenanthreneacetic acid, providing the means to separate it from complex mixtures prior to detection and quantification. The choice between liquid and gas chromatography is typically dictated by the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of phenanthrene (B1679779) derivatives and other polycyclic aromatic hydrocarbons (PAHs). nih.govjmb.or.kr Its applicability to non-volatile and thermally sensitive compounds makes it suitable for analyzing this compound without the need for chemical derivatization.
The separation is most commonly achieved using reversed-phase (RP) columns, such as those with a C18 stationary phase, which separate compounds based on their hydrophobicity. researchgate.netphcogres.com The mobile phase typically consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution, which may be acidified with formic or phosphoric acid to ensure the carboxylic acid group remains protonated for better retention and peak shape. researchgate.netshimadzu.comnih.gov
For the detection of this compound, several advanced detectors can be coupled with the HPLC system:
UV-Visible (UV/Vis) Detectors: These are commonly used for PAH analysis. ingenieria-analitica.compjoes.com The extensive π-electron system of the phenanthrene ring absorbs UV light strongly. A photodiode array (PDA) detector can monitor a range of wavelengths simultaneously, with 254 nm being a common choice for PAHs. ingenieria-analitica.comakademisains.gov.my
Fluorescence Detectors (FLD): These detectors offer superior sensitivity and selectivity compared to UV/Vis detectors. ingenieria-analitica.com Many PAHs, including phenanthrene, are naturally fluorescent. By using specific excitation and emission wavelengths, FLD can selectively detect the target analyte with minimal interference from matrix components. researchgate.net
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information, which is discussed further in section 5.3.2.
The selection of the detector depends on the required detection limits and the complexity of the sample matrix. ingenieria-analitica.com For trace-level analysis in complex samples, the selectivity of fluorescence or mass spectrometry detection is often essential.
Table 1: Typical HPLC Parameters for the Analysis of Phenanthrene-Related Compounds
| Parameter | Typical Setting | Rationale/Comment |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for hydrophobic compounds like PAHs. researchgate.net |
| Mobile Phase | Acetonitrile/Water (Gradient Elution) | Gradient elution is necessary to separate a range of compounds with different polarities. researchgate.net |
| Additives | 0.1% Formic Acid or 5 mM H₃PO₄ | Suppresses ionization of the carboxylic acid group, leading to better peak shape and retention. shimadzu.comnih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. researchgate.net |
| Detector | UV/Vis (PDA) or Fluorescence (FLD) | UV detection at ~254 nm is standard for PAHs. ingenieria-analitica.comakademisains.gov.my FLD offers higher sensitivity and selectivity. ingenieria-analitica.com |
| Column Temp. | Maintained at ~40°C | Ensures reproducible retention times. jmb.or.kr |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation and identification, offering high resolution and sensitivity. edpsciences.org While the carboxylic acid group in this compound reduces its volatility, GC-MS analysis is feasible, sometimes requiring derivatization to a more volatile ester form (e.g., methyl or hexafluoroisopropyl ester) to improve chromatographic performance. nih.gov However, direct analysis of similar aromatic acids has also been reported.
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS or OV-1). edpsciences.orgoup.com The column separates compounds based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the ion source of the mass spectrometer.
Key aspects of GC-MS for trace analysis include:
High-Resolution Separation: Fused silica (B1680970) capillary columns provide excellent separation of complex mixtures. restek.com
Sensitive Detection: The mass spectrometer is a highly sensitive detector. By operating in selected ion monitoring (SIM) mode, the instrument only monitors specific mass-to-charge ratio (m/z) ions characteristic of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits into the parts-per-billion (ppb) range. oup.comresearchgate.net
Structural Confirmation: The mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification of the compound. edpsciences.org
This method is particularly valuable for detecting trace amounts of this compound and its metabolites in environmental and biological matrices. oup.comresearchgate.net
Table 2: GC-MS Parameters for Trace Analysis of Phenanthrene and Related Analytes
| Parameter | Typical Setting | Purpose/Comment |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | A common, non-polar column suitable for a wide range of organic compounds. edpsciences.org |
| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. oup.com |
| Injector | Splitless mode, 250°C | Used for trace analysis to ensure the entire sample enters the column. oup.com |
| Oven Program | Temperature gradient (e.g., 100°C held for 1 min, then ramped to 285°C) | Separates compounds based on boiling points. The specific program is optimized for the analytes. edpsciences.org |
| MS Detector | Ion Trap or Quadrupole | Common mass analyzers used in GC-MS systems. edpsciences.org |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides standard, library-searchable fragmentation patterns. CI is a softer technique that can preserve the molecular ion. nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only a few characteristic ions of the target analyte. oup.comresearchgate.net |
Electrochemical Approaches for Detection and Characterization
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds like this compound. These techniques are based on measuring the current response resulting from the oxidation or reduction of the analyte at the surface of an electrode when a potential is applied. basinc.com
The phenanthrene moiety, with its electron-rich aromatic system, is susceptible to oxidation at a suitable positive potential. maynoothuniversity.ie This property can be harnessed for detection using techniques such as:
Cyclic Voltammetry (CV): This technique is used to study the redox properties of a compound. By scanning the potential and measuring the resulting current, a voltammogram is produced that can characterize the oxidation potential of this compound.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantitative analysis. frontiersin.org It provides well-defined peaks with lower background currents compared to CV, enabling lower detection limits, often in the nanomolar range. frontiersin.org
The analysis is typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode. basinc.com The surface of the working electrode can be modified with nanomaterials (e.g., graphene, gold nanoparticles) to enhance the electrochemical signal and improve sensitivity and selectivity. nih.govnih.gov While specific studies on this compound are not widely documented, the established methods for detecting other phenolic and aromatic acid compounds demonstrate the high potential of this approach. maynoothuniversity.iefrontiersin.org
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
While chromatography provides separation, spectroscopy is indispensable for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. oregonstate.edu
¹H NMR: A proton NMR spectrum of this compound would reveal key information. The protons on the phenanthrene ring would appear as a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). A characteristic singlet peak would be expected for the two protons of the methylene (B1212753) group (-CH₂-) adjacent to both the aromatic ring and the carbonyl group (likely in the δ 3.5-4.5 ppm range). oregonstate.edu The acidic proton of the carboxyl group (-COOH) would produce a broad singlet at a downfield chemical shift (δ 10-13 ppm), which can be confirmed by its disappearance upon shaking the sample with D₂O.
¹³C NMR: A carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the fourteen carbons of the phenanthrene skeleton in the aromatic region (δ 120-150 ppm). libretexts.org The methylene carbon (-CH₂-) would appear in the aliphatic region (δ 30-50 ppm), and the carbonyl carbon (-C=O) of the carboxylic acid would be found significantly downfield (δ 170-185 ppm). libretexts.orgorganicchemistrydata.org
Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the phenanthrene ring and providing unambiguous structural assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H | 7.0 - 9.0 | Complex multiplet pattern due to coupling between adjacent protons on the phenanthrene rings. oregonstate.edu |
| Methylene Protons (-CH₂-) | ¹H | 3.5 - 4.5 | Appears as a singlet, shifted downfield by the adjacent aromatic ring and carbonyl group. oregonstate.edu |
| Carboxylic Acid Proton (-COOH) | ¹H | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. oregonstate.edu |
| Aromatic Carbons | ¹³C | 120 - 150 | Multiple distinct signals for the 14 carbons of the phenanthrene core. libretexts.org |
| Methylene Carbon (-CH₂-) | ¹³C | 30 - 50 | Single peak in the aliphatic region. |
| Carbonyl Carbon (-COOH) | ¹³C | 170 - 185 | Characteristic downfield signal for a carboxylic acid carbon. libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation pattern. scielo.br
When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both separation and identification. For carboxylic acids, electrospray ionization (ESI) operating in negative ion mode is often preferred, as it readily forms a deprotonated molecule [M-H]⁻. scielo.br The molecular weight of this compound is 236.27 g/mol , so a high-resolution mass spectrometer would detect the [M-H]⁻ ion at an m/z value very close to 235.07.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. For the [M-H]⁻ ion of this compound, predictable fragmentation pathways include:
Loss of Carbon Dioxide: A very common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da), which would result in a fragment ion at m/z 191.08. researchgate.net
Cleavage of the Side Chain: The bond between the ring and the side chain can break, leading to fragments representative of each part of the molecule.
Analyzing these fragmentation patterns allows for the confident structural confirmation of this compound, distinguishing it from potential isomers. scielo.br
Theoretical and Computational Investigations of 3 Phenanthreneacetic Acid Molecular Behavior
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of 3-phenanthreneacetic acid, stemming from its electronic structure. These ab initio and density functional theory (DFT) methods allow for a detailed exploration of the molecule's geometry, stability, and energetic characteristics. rsc.orgarxiv.org
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has become a principal tool for investigating the molecular structure of organic compounds like this compound. imperial.ac.ukd-nb.info By approximating the electron density, DFT methods can accurately predict the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations typically involve minimizing the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles.
For instance, DFT calculations can reveal the precise bond lengths between the carbon atoms of the phenanthrene (B1679779) core, the geometry of the acetic acid side chain, and the spatial relationship between these two functional groups. The stability of different conformations, such as those arising from the rotation around the single bond connecting the acetic acid group to the phenanthrene ring, can be evaluated by comparing their calculated energies. scirp.org Functionals like B3LYP are often employed in these studies due to their balance of accuracy and computational cost. uni-muenchen.demdpi.com The choice of basis set, such as 6-311++G(d,p), is also crucial for obtaining reliable results. nih.gov
Table 1: Computed Molecular Properties of this compound
| Property | Value | Method of Calculation |
| Molecular Formula | C₁₆H₁₂O₂ | PubChem |
| Molecular Weight | 236.26 g/mol | PubChem 2.2 |
| XLogP3 | 4.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
| Exact Mass | 236.083729621 Da | PubChem 2.2 |
| Monoisotopic Mass | 236.083729621 Da | PubChem 2.2 |
| Topological Polar Surface Area | 37.3 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 18 | Cactvs 3.4.8.18 |
| Formal Charge | 0 | PubChem |
| Complexity | 312 | Cactvs 3.4.8.18 |
| This data is computationally derived and provided by PubChem. nih.gov |
Ab Initio Methods for Thermochemical and Energetic Characterization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for determining the thermochemical properties of this compound. osti.gov These methods, such as Hartree-Fock (HF) and more advanced correlated techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to calculate fundamental energetic quantities. nih.gov
These calculations can yield accurate predictions of the enthalpy of formation, entropy, and heat capacity of the molecule in the gas phase. techniques-ingenieur.fr By analyzing the vibrational frequencies computed at the ab initio level, it is also possible to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for obtaining accurate thermochemical data. nih.gov While computationally more demanding than DFT, high-level ab initio calculations are considered the gold standard for achieving "chemical accuracy" (typically within 1 kcal/mol) for smaller molecules and serve as benchmarks for other methods. osti.gov
Molecular Dynamics (MD) Simulations of Phenanthreneacetic Acid Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing researchers to observe its motion and interactions with its environment over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule behaves in different phases, such as in solution or in complex with other molecules. nih.govmdpi.com
These simulations can reveal how this compound interacts with solvent molecules, such as water, providing insights into its solubility and the structure of its hydration shell. mdpi.com Furthermore, MD can be used to study the binding of this compound to biological macromolecules, such as proteins or nucleic acids. nih.gov By simulating the complex, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state and determine the flexibility and conformational changes of both the ligand and the receptor. mdpi.com
Computational Prediction of Spectroscopic Properties and Reactivity
Computational methods are invaluable for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. By calculating the response of the molecule to electromagnetic radiation, it is possible to simulate various types of spectra. For example, DFT and time-dependent DFT (TD-DFT) can be used to predict the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. mdpi.com The calculated vibrational frequencies in the IR and Raman spectra can be correlated with specific molecular motions, aiding in the interpretation of experimental data. researchgate.net
Furthermore, computational chemistry provides powerful tools to predict the reactivity of this compound. d-nb.info By analyzing the electronic structure, one can identify reactive sites within the molecule. For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate regions susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com Calculation of electrostatic potential maps can also highlight electron-rich and electron-poor areas, providing further clues about reactivity.
In Silico Screening and Design Methodologies Incorporating Phenanthreneacetic Acid Frameworks
The phenanthreneacetic acid scaffold can serve as a valuable starting point for the discovery of new molecules with desired properties, a process that can be significantly accelerated using in silico screening and design methodologies. nih.govmdpi.com Virtual screening techniques, for example, can be used to search large chemical databases for compounds that are structurally similar to this compound or that are predicted to have similar biological activity. mdpi.com
Structure-based drug design approaches can leverage the phenanthreneacetic acid framework to design new ligands that bind to a specific biological target. researchgate.net Starting with the known structure of the target protein, computational docking programs can be used to predict how derivatives of this compound might bind. nih.gov These predictions can then guide the synthesis of new compounds with improved affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of phenanthreneacetic acid derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov
Environmental Disposition and Biotransformation Pathways of Phenanthreneacetic Acids
Microbial Degradation Pathways of Phenanthrene-Derived Compounds
The biodegradation of phenanthrene (B1679779) and its derivatives is a key process for their removal from contaminated environments. This process is primarily carried out by a diverse range of microorganisms that utilize these compounds as a source of carbon and energy. The degradation typically initiates with an attack on the aromatic ring system, leading to the formation of various intermediates that are subsequently funneled into central metabolic pathways.
Numerous studies have isolated and characterized microorganisms capable of degrading phenanthrene, the parent compound of phenanthreneacetic acids. These microbes are often found in PAH-contaminated soils and sediments. While specific studies on 3-phenanthreneacetic acid are limited, the degradation pathways are expected to involve similar microbial players capable of metabolizing complex aromatic structures. Both individual strains and microbial consortia have demonstrated high efficiency in breaking down these compounds.
Some of the key microorganisms identified in the degradation of phenanthrene and related compounds include:
| Microbial Strain/Consortium | Role in Degradation |
| Stenotrophomonas maltophilia C6 | Capable of degrading phenanthrene through multiple initial dioxygenation attacks on the 1,2-, 3,4-, and 9,10-carbon positions. nih.gov |
| Pseudomonas sp. | Known to metabolize 1-hydroxy-2-naphthoic acid, a key intermediate, via the 'naphthalene' pathway. researchgate.net |
| Mycobacterium sp. | Often produces diphenic acid as a dominant metabolite from the 9,10-dioxygenation of phenanthrene. nih.gov |
| Rhodococcus sp. WB9 | Part of a synergistic co-culture that efficiently degrades phenanthrene. iaea.org |
| Burkholderia cepacia PB12 | Utilizes metabolic intermediates like 1-hydroxy-2-naphthoate (B8527853) to enhance phenanthrene degradation. jmb.or.kr |
| Halotolerant Enriched Culture | A consortium of bacteria capable of degrading phenanthrene in saline conditions, producing intermediates like catechol and phthalic anhydride. nih.gov |
The microbial breakdown of phenanthrene-derived compounds is an enzyme-mediated process. The initial and rate-limiting step is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage.
The degradation pathways involve a sequence of enzymatic reactions:
| Enzyme | EC Number | Function |
| Ring-Hydroxylating Dioxygenase (RHD) | - | Catalyzes the initial attack on the phenanthrene ring to form cis-dihydrodiols, such as cis-3,4-dihydroxy-3,4-dihydrophenanthrene. researchgate.netresearchgate.net |
| Dihydrodiol Dehydrogenase (DHDH) | - | Catalyzes the aromatization of cis-dihydrodiols to form dihydroxylated intermediates, like 3,4-dihydroxyphenanthrene. researchgate.net |
| 1-Hydroxy-2-naphthoic acid dioxygenase | EC 1.13.11.38 | Cleaves the aromatic ring of 1-hydroxy-2-naphthoic acid, a key intermediate in the 'phthalic acid' route. researchgate.net |
| Monooxygenases | - | Utilized by some fungi and bacteria to oxidize phenanthrene, often forming trans-dihydrodiols via an epoxide intermediate. ethz.ch |
| Catechol Dioxygenases | - | Involved in the cleavage of catechol, a downstream intermediate, via either ortho- or meta-cleavage pathways. |
Photodegradation and Chemical Oxidation Processes in Environmental Systems
In addition to microbial action, abiotic processes such as photodegradation and chemical oxidation contribute to the transformation of phenanthreneacetic acids in the environment. Photodegradation involves the breakdown of these compounds by solar radiation, particularly in aquatic systems and on soil surfaces.
Chemical oxidation, often enhanced by sunlight, involves reactive oxygen species. Studies on phenanthrene have shown that advanced oxidation processes, such as the photo-Fenton reaction, can be effective. In these processes, highly reactive species like hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻) are generated, which then attack the aromatic structure of the parent compound. researchgate.net Hydroxyl radicals have been identified as the dominant active species in the photo-Fenton oxidation of phenanthrene in soil washing effluent. researchgate.net These abiotic processes can lead to partial degradation, forming intermediates that may be more bioavailable for subsequent microbial degradation.
Metabolic Intermediates and End-Product Analysis in Degradation Studies
The study of metabolic intermediates is essential for elucidating the degradation pathways of phenanthrene-derived compounds. Analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) has allowed for the identification of numerous transient molecules formed during microbial metabolism.
The degradation of phenanthrene proceeds through several key intermediates, which can vary depending on the microbial strain and the specific pathway utilized. nih.gov
| Intermediate Compound | Pathway |
| cis-3,4-Dihydroxy-3,4-dihydrophenanthrene | Initial product of 3,4-dioxygenation. researchgate.net |
| 1-Hydroxy-2-naphthoic acid | A central intermediate formed from the metabolism of dihydroxyphenanthrene. nih.govresearchgate.net It can be further metabolized via two distinct routes. researchgate.netethz.ch |
| Phthalic acid | An intermediate in one of the major degradation pathways, often referred to as the 'phthalic acid' route. researchgate.netnih.govethz.ch |
| Salicylic acid | An intermediate in the alternative 'naphthalene' degradation pathway. jmb.or.krethz.ch |
| 1,2-Dihydroxynaphthalene | A downstream intermediate formed from the metabolism of 1-hydroxy-2-naphthoic acid. nih.govethz.ch |
| Catechol | A common intermediate in the degradation of many aromatic compounds, including phenanthrene derivatives. jmb.or.krnih.gov |
| Protocatechuic acid | An end-product of some degradation pathways before entering the TCA cycle. nih.goviaea.org |
| Diphenic acid | A product resulting from the ortho-cleavage of phenanthrene-9,10-diol. nih.gov |
These intermediates are eventually converted into simpler compounds that can enter the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original pollutant to carbon dioxide and water.
Environmental Modeling of Phenanthreneacetic Acid Transport and Fate
Environmental modeling is a valuable tool for predicting the transport, distribution, and persistence of contaminants like phenanthreneacetic acid in the environment. While specific models for this compound are not widely documented, the principles and models developed for PAHs, such as phenanthrene, are applicable.
These models typically integrate various physical, chemical, and biological processes:
Transport Processes: Advection and dispersion in water and air.
Partitioning: Sorption to soil organic matter and sediments, which is a critical factor controlling the bioavailability of PAHs. Their hydrophobicity and tendency to sorb can significantly reduce their availability to microorganisms.
Transformation Processes: Rates of biodegradation, photodegradation, and chemical oxidation.
Models can range from simple fugacity-based models, which predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment), to more complex, site-specific models that incorporate detailed hydrogeological and biogeochemical data. These predictive tools are essential for risk assessment and for designing effective remediation strategies for sites contaminated with phenanthrene-derived compounds.
Conclusion and Prospective Research Directions for 3 Phenanthreneacetic Acid
Summary of Key Academic Achievements and Remaining Challenges
The journey of 3-phenanthreneacetic acid in the scientific realm has been marked by notable successes, primarily in the synthesis of its derivatives and the exploration of their biological effects. A significant body of work has focused on creating analogues for potential therapeutic applications. For instance, derivatives of phenanthrylalkanoic acids, including those derived from this compound, have been synthesized and investigated for their anti-inflammatory properties. researchgate.net This line of research has established the phenanthrene (B1679779) scaffold as a viable starting point for the development of new anti-inflammatory agents.
Another key area of achievement lies in the field of plant biology. Studies have explored the role of phenanthreneacetic acid derivatives as plant growth regulators. Research on the pineapple plant, for example, has demonstrated that certain derivatives can delay post-harvest senescence, highlighting their potential in agriculture. uchicago.edu
However, the academic progress is not without its challenges. A primary hurdle is the limited scope of research focused solely on this compound itself. Much of the existing literature uses it as a precursor or a reference compound for its more complex derivatives. researchgate.netacs.org Consequently, a deep understanding of the parent compound's intrinsic properties and potential applications is still lacking. The synthesis of this compound and its derivatives can also be a complex process, sometimes involving multiple steps with modest yields. core.ac.uk Furthermore, the inherent low solubility of polycyclic aromatic hydrocarbons in aqueous solutions can pose difficulties in biological assays and environmental studies.
A significant challenge moving forward will be the regioselective functionalization of the phenanthrene core to synthesize specific isomers and derivatives of this compound, which is crucial for establishing clear structure-activity relationships.
Interdisciplinary Research Opportunities and Collaborative Frameworks
The multifaceted nature of this compound and its derivatives opens up a wealth of opportunities for interdisciplinary collaboration. The demonstrated biological activities of its analogues strongly suggest a promising future at the intersection of chemistry, biology, and medicine.
Medicinal Chemistry and Pharmacology: The anti-inflammatory potential of phenanthrylpropanoic acid derivatives invites collaboration between synthetic organic chemists and pharmacologists. researchgate.net Future research could focus on designing and synthesizing novel derivatives of this compound with enhanced potency and selectivity. Such endeavors would require integrated efforts in computational modeling, chemical synthesis, and in vitro/in vivo biological screening. The exploration of other therapeutic areas, such as antiviral or anticancer applications, also presents a fertile ground for interdisciplinary projects.
Agricultural Science: The established plant growth-regulating effects of phenanthrene derivatives call for joint projects between chemists and plant scientists. uchicago.eduncf.edu Investigating the precise mechanisms by which this compound analogues influence plant physiology could lead to the development of novel and more effective agents for crop protection and yield enhancement.
Materials Science: Polycyclic aromatic hydrocarbons are foundational to the development of advanced materials. The phenanthrene core of this compound makes it a candidate for creating novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. rsc.org Collaborations between organic chemists and materials scientists could explore the synthesis of polymers or functional materials derived from this compound, aiming to tailor their photophysical and electronic properties for specific applications.
A collaborative framework for future research should prioritize open communication and data sharing between these diverse fields. This would facilitate a more holistic understanding of this compound and accelerate the translation of fundamental research into practical applications.
Emerging Technologies and Methodological Advancements for Future Studies
The future of this compound research will undoubtedly be shaped by the adoption of emerging technologies and novel methodologies. These advancements promise to overcome existing challenges and unlock new avenues of investigation.
Advanced Synthesis and Functionalization: Modern synthetic methodologies, such as C-H activation and flow chemistry, offer the potential for more efficient and selective synthesis of this compound and its derivatives. These techniques could lead to higher yields, reduced reaction times, and the ability to create a wider diversity of molecular structures for screening.
High-Throughput Screening and ‘Omics’ Technologies: The biological evaluation of new derivatives can be significantly accelerated through high-throughput screening methods. In concert with ‘omics’ technologies (genomics, proteomics, metabolomics), researchers can gain a deeper understanding of the molecular mechanisms underlying the biological activity of these compounds.
Advanced Analytical Techniques: The characterization and quantification of this compound and its metabolites in complex biological and environmental matrices will benefit from advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) provides high sensitivity and specificity for detecting and quantifying organic acids at low concentrations. shimadzu.co.kregetipdergisi.com.tr The development of novel extraction methods, such as solid-phase microextraction, can further enhance the efficiency of sample preparation. env.go.jp
Computational Chemistry and In Silico Modeling: Computational tools are becoming increasingly indispensable in chemical research. Density functional theory (DFT) calculations can be employed to predict the physicochemical properties, reactivity, and spectral characteristics of this compound and its derivatives. Molecular docking and other in silico methods can help to identify potential biological targets and guide the design of new bioactive molecules, thereby streamlining the drug discovery process.
By embracing these technological advancements, the scientific community can look forward to a future where the full potential of this compound is realized, leading to innovations across a spectrum of scientific disciplines.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and quantifying 3-Phenanthreneacetic acid in complex matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) paired with UV-Vis detection for quantification, and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Validate methods using spike-recovery experiments in biological or environmental samples to ensure accuracy .
- Data Considerations : Cross-reference retention times and spectral data with certified reference standards to minimize false positives.
Q. What are the primary biochemical interactions of this compound in metabolic pathways?
- Methodology : Conduct in vitro enzyme assays (e.g., phenylacetate-CoA ligase activity) to track substrate conversion. Use isotopic labeling (e.g., ¹⁴C) to trace metabolic intermediates in microbial degradation studies .
- Data Interpretation : Compare kinetic parameters (Km, Vmax) with structurally similar compounds to infer competitive inhibition or substrate specificity.
Q. How can researchers mitigate interference from co-eluting compounds during chromatographic analysis of this compound?
- Methodology : Optimize mobile phase composition (e.g., acetonitrile:water gradients) and employ solid-phase extraction (SPE) for sample cleanup. Use tandem mass spectrometry (LC-MS/MS) for enhanced selectivity .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
- Methodology : Perform longitudinal studies under controlled conditions (pH, temperature, microbial activity) to isolate degradation variables. Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors .
- Conflict Resolution : Compare findings with literature on structurally analogous aromatic acids (e.g., phenylacetic acid) to contextualize half-life discrepancies .
Q. What experimental designs optimize the synthesis yield of this compound derivatives for pharmacological studies?
- Methodology : Employ catalyst screening (e.g., palladium complexes for cross-coupling reactions) and design-of-experiment (DoE) protocols to optimize reaction parameters (temperature, solvent polarity). Characterize products via X-ray crystallography to confirm stereochemistry .
- Yield Enhancement : Use green chemistry principles (e.g., solvent-free mechanochemical synthesis) to improve atom economy and reduce byproducts.
Q. How do researchers validate the role of this compound in cellular signaling pathways amid conflicting in vitro vs. in vivo results?
- Methodology : Integrate knockout models (e.g., CRISPR-Cas9) to silence target genes and assess phenotypic changes. Pair with fluorescence-based imaging (e.g., FRET) to visualize real-time protein interactions .
- Data Synthesis : Apply meta-analysis frameworks to reconcile discrepancies, emphasizing dose-response relationships and tissue-specific bioavailability.
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodology : Use Hill equation modeling or Bayesian hierarchical models to account for threshold effects. Validate with bootstrap resampling to quantify uncertainty .
- Reporting Standards : Adhere to OECD guidelines for toxicity testing, ensuring raw data transparency and replication protocols .
Methodological Best Practices
- Data Validation : Always include positive/negative controls in enzyme assays and chromatographic runs to confirm method reliability .
- Conflict Analysis : Apply Toulmin’s model of argumentation to dissect contradictory findings, emphasizing warrants (theoretical frameworks) and rebuttals (experimental limitations) .
- Synthesis Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst loading) in detail to enable cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
